1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
1-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a heterocyclic compound featuring a tetrahydroquinazoline-2,4-dione core substituted with a 4-chlorophenyl-oxazole methyl group and an isopropyl moiety. The tetrahydroquinazoline-dione scaffold is known for its planar, conjugated structure, which facilitates π-π stacking and hydrogen bonding interactions. The 4-chlorophenyl group enhances lipophilicity and may influence binding affinity in biological systems, while the oxazole ring contributes to metabolic stability and rigidity .
Properties
IUPAC Name |
1-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-3-propan-2-ylquinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3/c1-13(2)26-21(27)17-6-4-5-7-19(17)25(22(26)28)12-18-14(3)29-20(24-18)15-8-10-16(23)11-9-15/h4-11,13H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMCNPUJBQCQHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CN3C4=CC=CC=C4C(=O)N(C3=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a synthetic derivative that incorporates both oxazole and tetrahydroquinazoline moieties. These structural features are known for their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This article aims to summarize the biological activity of this compound based on recent research findings.
The compound's molecular formula is , and its IUPAC name reflects its complex structure. The presence of the oxazole and quinazoline rings suggests potential interactions with various biological targets.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities. The following sections detail specific activities associated with the target compound.
Antioxidant Activity
Antioxidant activity was evaluated using the DPPH radical scavenging method. Compounds with oxazole rings have shown significant radical scavenging abilities. For example:
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Ascorbic Acid (Control) | 90.0% |
| Compound A | 88.6% |
| Compound B | 87.7% |
The introduction of the oxazole moiety notably enhances antioxidant properties compared to traditional antioxidants like ascorbic acid .
Antibacterial Activity
The antibacterial efficacy of related compounds has been documented against various pathogens. A study evaluating derivatives of oxazole demonstrated significant activity against Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis or disruption of metabolic pathways.
| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
This suggests that the target compound may also possess similar antibacterial properties due to its structural components .
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of compounds featuring the tetrahydroquinazoline structure. In vitro assays showed that these compounds could induce apoptosis in cancer cell lines through mechanisms such as:
- Inhibition of cell proliferation
- Induction of cell cycle arrest
For instance, derivatives were tested against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
These results indicate promising anticancer activity which warrants further investigation into the underlying mechanisms .
Case Studies
Several case studies have explored the biological activities of similar compounds:
- Antimicrobial Study : A series of oxazole derivatives were synthesized and evaluated for their antimicrobial properties against resistant strains. The study concluded that modifications at the oxazole ring significantly enhanced activity against resistant bacteria.
- Cancer Cell Line Assays : In a comparative study, various tetrahydroquinazoline derivatives were tested for their cytotoxic effects on multiple cancer cell lines, revealing a structure-activity relationship that underscores the importance of substituents on biological efficacy.
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is . It features a tetrahydroquinazoline core substituted with an oxazole ring and a chlorophenyl group, contributing to its unique biological activity.
Medicinal Chemistry
The compound has garnered attention for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets involved in various diseases.
Case Study: Anticancer Activity
Research indicates that derivatives of oxazole-containing compounds exhibit anticancer properties. A study demonstrated that similar compounds can induce apoptosis in cancer cell lines through the inhibition of specific kinases involved in cell proliferation .
Neuropharmacology
The presence of the tetrahydroquinazoline moiety suggests potential neuropharmacological effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems.
Case Study: Neuroprotective Effects
A related compound was shown to protect neuronal cells from oxidative stress-induced damage, indicating that this class of compounds may have neuroprotective properties .
Antimicrobial Activity
Preliminary studies suggest that the compound may exhibit antimicrobial properties against certain bacterial strains. The chlorophenyl group is known for enhancing the lipophilicity of compounds, potentially improving their membrane permeability.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Clinical Trials
Currently, there are no approved clinical trials specifically targeting this compound; however, ongoing research into similar derivatives may pave the way for future studies focusing on its efficacy and safety profiles.
Potential Modifications
Modifying the substituents on the oxazole and quinazoline rings may enhance the biological activity or selectivity of this compound. Structure-activity relationship (SAR) studies are essential for optimizing its pharmacological properties.
Comparison with Similar Compounds
Core Structure and Substituents
- Target Compound : Combines a tetrahydroquinazoline-dione core with a 4-chlorophenyl-oxazole methyl group and isopropyl substitution.
- Compound 6a-p () : Features a tetrazole ring linked to chlorophenyl and benzyloxy-ethyl groups. These derivatives lack the quinazoline-dione core but share the 4-chlorophenyl motif, which enhances hydrophobicity .
- Compounds 4 and 5 () : Thiazole-triazole hybrids with fluorophenyl groups. Their isostructural nature and planar conformations contrast with the target compound’s oxazole-substituted quinazoline core, which may exhibit distinct packing behavior in crystalline states .
Key Structural Features
Comparative Reaction Conditions
Physicochemical Properties
Solubility and Polarity
Thermal Stability
- The oxazole ring in the target compound may confer higher thermal stability than tetrazole derivatives (), as oxazoles are less prone to ring-opening reactions under heat .
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The 4-chlorophenyl group is critical for hydrophobic interactions in biological targets, as seen in tetrazole derivatives with antimicrobial activity . Replacing chlorine with fluorine (as in ) could modulate selectivity and toxicity .
- Crystallographic Insights : The perpendicular orientation of substituents in isostructural compounds () suggests that the target compound’s oxazole-methyl group may adopt a similar conformation, affecting molecular packing and solid-state stability .
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction efficiency be monitored?
- Methodological Answer : A common approach involves multi-step heterocyclic synthesis. For example, the oxazole ring can be constructed via cyclization of 4-chlorophenyl-substituted precursors under catalytic conditions. Key steps include:
-
Oxazole Formation : Reacting 4-chlorobenzaldehyde derivatives with methyl-substituted nitriles in PEG-400 medium using Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C .
-
Tetrahydroquinazoline Core : Cyclocondensation of urea derivatives with ketones under acidic conditions, followed by alkylation using propan-2-yl groups.
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Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is recommended to track reaction progress .
Table 1 : Key Reaction Parameters
Step Catalyst/Solvent Temperature Time Yield (%) Reference Oxazole Formation Bleaching Earth Clay 70–80°C 1 hr 65–75 Quinazoline Cyclization H2SO4 (conc.) 100°C 4 hr 50–60
Q. How is the compound characterized structurally, and what spectral benchmarks are critical?
- Methodological Answer :
- IR Spectroscopy : Look for peaks at ~1700–1750 cm⁻¹ (C=O stretching in quinazoline-dione) and ~3100 cm⁻¹ (C-H aromatic stretching) .
- ¹H NMR : Key signals include:
- δ 1.2–1.4 ppm (doublet, isopropyl CH3),
- δ 4.2–4.5 ppm (multiplet, methylene bridge),
- δ 7.3–7.8 ppm (multiplet, 4-chlorophenyl protons) .
- LC-MS : Confirm molecular ion peaks ([M+H]⁺) aligned with the molecular formula (C24H21ClN4O3).
Advanced Research Questions
Q. How can regioselective functionalization of the tetrahydroquinazoline core be achieved?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example:
- Electrophilic Substitution : Nitration occurs preferentially at the para position of the 4-chlorophenyl group due to electron-withdrawing effects .
- Nucleophilic Attack : The oxazole ring’s electron-deficient nature directs nucleophiles (e.g., Grignard reagents) to the C-5 methyl position .
- Catalytic Strategies : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) can modify the quinazoline core at C-2 or C-4 positions .
Q. What strategies resolve discrepancies in NMR data between synthetic batches?
- Methodological Answer : Contradictions often arise from:
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Solvent Effects : Compare DMSO-d6 vs. CDCl3 shifts; DMSO may deshield aromatic protons by 0.1–0.3 ppm .
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Tautomerism : The tetrahydroquinazoline-dione system may exhibit keto-enol tautomerism, altering δ 2.4–3.1 ppm (enolic OH) signals. Use variable-temperature NMR to identify dynamic equilibria .
-
Impurity Profiling : LC-MS/MS can detect byproducts (e.g., uncyclized intermediates) causing signal overlap .
Table 2 : Common NMR Discrepancies and Solutions
Issue Diagnostic Tool Resolution Strategy Reference Aromatic Signal Splitting COSY NMR Check coupling with adjacent protons Unassigned Peaks HSQC/HMBC Map ¹H-¹³C correlations
Q. How can computational methods predict the compound’s reactivity in novel reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model frontier molecular orbitals (FMOs). High HOMO density on the oxazole ring suggests electrophilic attack sites .
- Molecular Docking : Predict binding affinities for biological targets (e.g., kinase enzymes) using AutoDock Vina. The tetrahydroquinazoline scaffold shows potential for π-π stacking with aromatic residues .
Data Contradiction Analysis
Q. Why do reported yields vary for the oxazole-forming step (65–75% vs. 40–50%)?
- Methodological Answer : Divergences arise from:
- Catalyst Loading : Higher catalyst (Bleaching Earth Clay) concentrations (>10 wt%) may deactivate via pore blockage, reducing yields .
- Solvent Purity : PEG-400 impurities (e.g., water) hinder cyclization. Pre-drying solvents over molecular sieves improves consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
